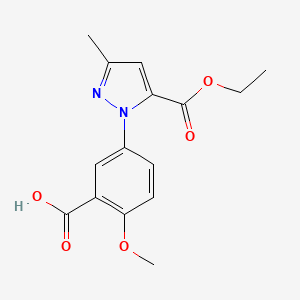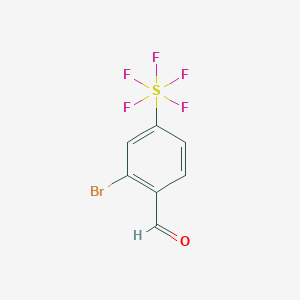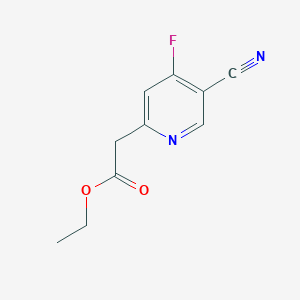![molecular formula C10H17N2O14P3 B12851867 5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)
5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine is a complex organic compound with significant implications in various scientific fields This compound is a derivative of uridine, a nucleoside that plays a crucial role in the structure of RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine involves several steps, starting with the preparation of uridine derivatives. The process typically includes the phosphorylation of uridine at specific positions to introduce the desired phosphoryl groups. Common reagents used in these reactions include phosphorylating agents such as phosphorus oxychloride and phosphoric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of phosphoryl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure precision and consistency. The process would likely include purification steps such as chromatography to isolate the desired product from reaction mixtures. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is valuable in studying RNA structure and function, as well as in developing RNA-based therapeutics.
Mécanisme D'action
The mechanism of action of 5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine involves its interaction with specific molecular targets, such as enzymes involved in RNA synthesis and modification. The phosphoryl groups play a crucial role in these interactions, facilitating the binding of the compound to its targets and modulating their activity. The pathways involved may include the inhibition of viral RNA polymerases or the activation of cellular enzymes that modify RNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-5’-O-[®-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]amino}phosphoryl]uridine: This compound has a similar structure but includes an amino group instead of a methyl group.
Adenosine 5’-diphosphate ribose (ADPR): A related compound involved in intracellular signaling and energy transfer.
Uniqueness
The uniqueness of 5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine lies in its specific arrangement of phosphoryl groups and the presence of a methyl group, which confer distinct chemical properties and biological activities. This makes it particularly valuable for studying RNA-related processes and developing novel therapeutics.
Propriétés
Formule moléculaire |
C10H17N2O14P3 |
|---|---|
Poids moléculaire |
482.17 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C10H17N2O14P3/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(25-9)3-24-27(17,18)4-28(19,20)26-29(21,22)23/h1-2,5,7-9,14-15H,3-4H2,(H,17,18)(H,19,20)(H,11,13,16)(H2,21,22,23)/t5-,7-,8-,9-/m1/s1 |
Clé InChI |
UJLGWNDCUWVLAK-ZOQUXTDFSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


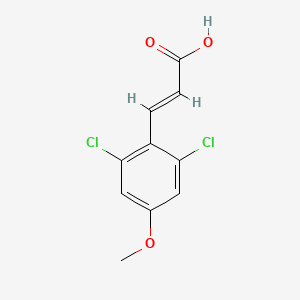
![4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
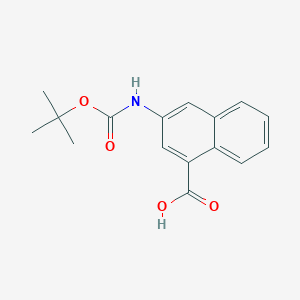
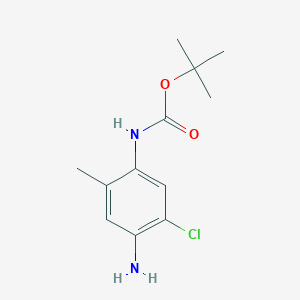
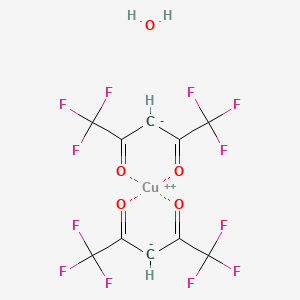
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)

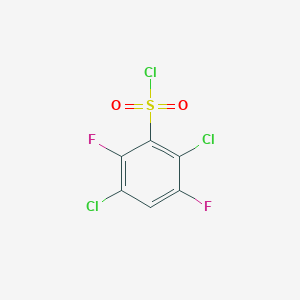
![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)

